3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide
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Overview
Description
3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a pyrazole ring, chlorinated phenyl groups, and a carboxamide functional group.
Mechanism of Action
Target of Action
The primary target of 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide is the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes in fungi .
Mode of Action
The compound acts as an inhibitor of sterol 14α-demethylase . By binding to this enzyme, it prevents the conversion of lanosterol to ergosterol, a critical component of fungal cell membranes . This disruption in ergosterol synthesis leads to an accumulation of 14α-methyl sterols, which alters the structure and function of the fungal cell membrane, leading to fungal growth inhibition .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes, and its disruption can lead to changes in membrane fluidity and permeability, ultimately resulting in fungal cell death .
Result of Action
The inhibition of ergosterol synthesis by the compound leads to the accumulation of 14α-methyl sterols, causing changes in the structure and function of the fungal cell membrane . This results in the inhibition of fungal growth and can lead to the death of the fungal cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, it has been noted that the compound has low soil mobility due to strong adsorption to soil particles . This could potentially affect its distribution and bioavailability in an environmental context. Furthermore, the compound is classified as very toxic to aquatic life with long-lasting effects , indicating that its use must be carefully managed to minimize environmental impact.
Biochemical Analysis
Biochemical Properties
The compound 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide is known to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit the enzyme sterol 14alpha-demethylase (EC 1.14.13.70), which is involved in the biosynthesis of ergosterol . This interaction is believed to be due to the compound’s triazole group .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to promote apoptosis and autophagy of gastric cancer cells by suppressing the PI3K/Akt/mTOR pathway . It also triggers apoptosis and cell cycle arrest in multiple myeloma by enhancing responses to DNA damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the enzyme sterol 14alpha-demethylase, inhibiting its activity and thereby disrupting the biosynthesis of ergosterol . This binding interaction is likely facilitated by the compound’s triazole group .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with dosage. For instance, in a study using P. berghei ANKA strain, lumefantrine resistant (LuR), and piperaquine resistant (PQR) P. berghei lines, the in vivo activity of the compound was above 40% with effective dosage-50 (ED 50) of 4.211, 2.601, and 3.875 mg/kg body weight respectively .
Metabolic Pathways
It is known to inhibit the enzyme sterol 14alpha-demethylase, which plays a crucial role in the biosynthesis of ergosterol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-(4-chlorophenoxy)aniline with phenylhydrazine to form the corresponding hydrazone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties .
Scientific Research Applications
3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A triazole fungicide with a similar chlorinated phenyl structure.
Rafoxanide: A halogenated salicylanilide with similar biological properties.
Uniqueness
3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenylpyrazole-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O2/c23-15-6-8-17(9-7-15)29-18-10-11-19(20(24)14-18)21-12-13-27(26-21)22(28)25-16-4-2-1-3-5-16/h1-14H,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKMNLCJDWARTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N2C=CC(=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.